![molecular formula C16H20N4O3S B2780428 5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole CAS No. 1356819-08-3](/img/structure/B2780428.png)
5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values as low as 0.275 µM against cancer cells, indicating potent cytotoxic activity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (Breast Cancer) | 0.67 |
Compound B | HCT116 (Colon Cancer) | 0.80 |
Compound C | ACHN (Renal Cancer) | 0.87 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway .
Antimicrobial Activity
The compound exhibits antimicrobial activity against various pathogens. Studies have reported that oxadiazole derivatives show effectiveness against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as histone deacetylases (HDAC) and carbonic anhydrase (CA), which are involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Signal Transduction Modulation : The compound may alter signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A recent investigation synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of oxadiazoles in animal models of inflammation, demonstrating a reduction in inflammatory markers and improved clinical scores compared to controls .
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects against several cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). The compound exhibited significant growth inhibition, particularly in HT-1080 cells with an IC50 value of 19.56 µM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-1080 | 19.56 | Induction of apoptosis via caspase activation |
MCF-7 | Not specified | Cell cycle arrest at G2/M phase |
A-549 | Not specified | Apoptosis induction |
The mechanism involved includes caspase-3/7 activation , leading to apoptosis and cell cycle arrest.
Antiviral Activity
While the compound demonstrated promising anticancer activity, its antiviral effects were less favorable. In a study assessing antiviral activity against SARS-CoV-2, all tested compounds, including this derivative, showed no significant effect with EC50 values greater than 100 µM .
Antimicrobial Properties
The piperazine moiety in the structure contributes to its antimicrobial activity. Research indicates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest interactions with bacterial enzymes or cell membranes, positioning it as a promising candidate for new antimicrobial agents.
Anti-inflammatory Properties
The 1,2,4-oxadiazole ring suggests potential anti-inflammatory capabilities. Studies are underway to evaluate its effects on inflammatory pathways, cytokines, and immune cells, indicating its potential role in developing new anti-inflammatory drugs.
Neuroprotective Effects
The structural characteristics of the piperazine ring indicate possible applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research is focused on its neuroprotective effects and interactions with relevant receptors.
Case Studies
A notable case study evaluated the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications to the oxadiazole core could significantly enhance anticancer activity. For example, certain derivatives showed IC50 values as low as 0.12 µM against MCF-7 cells, outperforming traditional chemotherapeutics like doxorubicin.
Propriétés
IUPAC Name |
5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-14-17-16(18-23-14)13-19-8-10-20(11-9-19)24(21,22)12-7-15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAMLWWWLHUBHG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.